2-Bromonaphthalene
Overview
Description
2-Bromonaphthalene is a compound with the molecular formula C10H7Br . It is used as a raw material in the preparation of biaryls through Suzuki cross-coupling reactions . It also plays a vital role in the preparation of dyes and is used to study potential tumorigenicity .
Synthesis Analysis
An improved synthesis for the large-scale preparation of 2-bromonaphthalene has been described . The synthesis involves a Stille coupling reaction between the distannyl derivative of an electron-rich core and 2-bromonaphthalene-1,4-dione, followed by a condensation reaction using malononitrile . Another method involves a reaction with cuprous cyanide in N-methylpyrrolidone . A novel method for synthesizing the 2-bromonaphthalene compound involves reacting diaryl propargyl alcohol, amino, and aldehyde in the presence of cuprous iodide .
Molecular Structure Analysis
The molecular structure of 2-Bromonaphthalene can be represented by the IUPAC name 2-bromonaphthalene . The InChI representation is InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H . The Canonical SMILES representation is C1=CC=C2C=C(C=CC2=C1)Br .
Chemical Reactions Analysis
The bromination of gaseous naphthalene in the presence of glass wool or pumice has been investigated . The reaction of 2-bromonaphthalene with cuprous cyanide in N-methylpyrrolidone has also been studied . In addition, the dehydrobromination of trans, trans, trans -1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, in which 1,3-dibromonaphthalene was obtained as a sole product, has been observed .
Physical And Chemical Properties Analysis
2-Bromonaphthalene has a molecular weight of 207.07 g/mol . It has a computed XLogP3 value of 4.2 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass is 205.97311 g/mol .
Scientific Research Applications
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Suzuki Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : 2-Bromonaphthalene is used as a raw material in the preparation of biaryls through the Suzuki cross-coupling reaction .
- Methods of Application : The Suzuki reaction involves coupling an aryl halide (like 2-Bromonaphthalene) with an arylboronic acid in the presence of a palladium catalyst . The reaction takes place in a basic environment and can occur in water .
- Results or Outcomes : This reaction is an important method of synthesizing many styrenes, alkenes, and biphenyls .
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Preparation of Dyes
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Study of Potential Tumorigenicity
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Polymer Solar Cells
- Scientific Field : Material Science
- Application Summary : 2-Bromonaphthalene is used as a high-boiling-point additive in the fabrication of polymer solar cells .
- Methods of Application : The additive is employed during the solution processing of active layer fabrications, influencing the morphology of the active layer .
- Results or Outcomes : The optimized air-processed polymer solar cell based on PTB7:PC 71BM (1:1.5 w/w) with 5 vol% 2-Bromonaphthalene exhibited a power conversion efficiency of 7.01% with open-circuit voltage (Voc) of 0.731 V, short-circuit current density (Jsc) of 13.79 mA cm−2, and fill factor (FF) of 69.46% .
Safety And Hazards
2-Bromonaphthalene causes serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is not likely mobile in the environment due to its low water solubility . This product does not contain any known or suspected endocrine disruptors . It is toxic to terrestrial vertebrates .
Future Directions
properties
IUPAC Name |
2-bromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060378 | |
Record name | Naphthalene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |
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Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromonaphthalene | |
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Vapor Pressure |
0.00347 [mmHg] | |
Record name | 2-Bromonaphthalene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Bromonaphthalene | |
CAS RN |
580-13-2 | |
Record name | 2-Bromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromonaphthalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |
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Record name | 2-BROMONAPHTHALENE | |
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Record name | Naphthalene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Naphthalene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |
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Record name | 2-bromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |
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Record name | 2-BROMONAPHTHALENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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